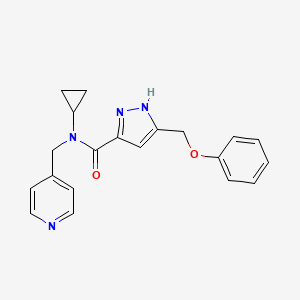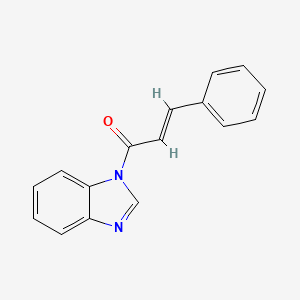
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as CP-94,253, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. CP-94,253 is a selective antagonist of the dopamine D4 receptor and has been shown to have potential as a treatment for a range of psychiatric and neurological disorders. In
Mecanismo De Acción
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system. By blocking the dopamine D4 receptor, this compound reduces the activity of the mesolimbic dopamine system, which is implicated in reward and motivation. This mechanism of action is thought to underlie this compound's potential as a treatment for a range of psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, suggesting that it may have sedative effects. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of the dopamine D4 receptor in psychiatric and neurological disorders. However, one limitation of this compound is its poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. Another area of research is the development of more effective drug delivery systems for this compound. Finally, further studies are needed to fully elucidate the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-chloropyridine with 2-bromoethyl cyclopropane carboxylate to form N-(4-chloropyridin-2-ylmethyl)-2-bromoethyl cyclopropane carboxamide. This intermediate is then reacted with phenoxymethylpyrazole and sodium hydride to form N-(4-chloropyridin-2-ylmethyl)-N-(phenoxymethyl)-2-(pyrazol-1-yl)ethylamine. Finally, the amine is reacted with 3-chloro-4-(3H)-quinazolinone to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders. Some of the disorders that have been studied include schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been studied for its potential as a treatment for drug addiction.
Propiedades
IUPAC Name |
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24(17-6-7-17)13-15-8-10-21-11-9-15)19-12-16(22-23-19)14-26-18-4-2-1-3-5-18/h1-5,8-12,17H,6-7,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWHQVWLHXIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)

![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)

![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
![N-isobutyl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5267059.png)
![7-acetyl-N~2~,N~2~,N~4~-trimethyl-N~4~-(3,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5267062.png)
amine hydrochloride](/img/structure/B5267074.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5267080.png)
![4-[3-(2,3,5,6-tetrafluoro-4-isopropoxyphenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5267090.png)
